Cas no 89180-51-8 (2,5-Dichloropyrimidin-4-amine)

2,5-Dichloropyrimidin-4-amine is a halogenated pyrimidine derivative widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its dichloro-substituted pyrimidine core offers high reactivity, enabling selective functionalization at the 2- and 5-positions, which is valuable for constructing complex heterocyclic compounds. The presence of the amine group at the 4-position further enhances its versatility in nucleophilic substitution and cross-coupling reactions. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and crop protection agents due to its stable yet modifiable structure. Its consistent purity and well-documented reactivity profile make it a reliable building block for research and industrial applications.
2,5-Dichloropyrimidin-4-amine structure
2,5-Dichloropyrimidin-4-amine structure
Product Name:2,5-Dichloropyrimidin-4-amine
CAS No:89180-51-8
MF:C4H3Cl2N3
MW:163.992717981339
MDL:MFCD13191633
CID:1027603
PubChem ID:15839832
Update Time:2025-08-05

2,5-Dichloropyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichloropyrimidin-4-amine
    • 2,5-dichloro-4-Pyrimidinamine
    • 4-AMINO-2,5-DICHLOROPYRIMIDINE
    • 4-Pyrimidinamine, 2,5-dichloro-
    • PubChem18569
    • HISNGTFIGFWFCQ-UHFFFAOYSA-N
    • 2,5-dichloro-pyrimidin-4-ylamine
    • (2,5-dichloro-pyrimidin-4-yl)-amine
    • SB16101
    • TRA0068457
    • SY007044
    • AB1000856
    • AB0057344
    • ST2409154
    • 2,5-Dichloro-4-pyrimidinamine (ACI)
    • Pyrimidine, 4-amino-2,5-dichloro- (7CI)
    • MDL: MFCD13191633
    • Inchi: 1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
    • InChI Key: HISNGTFIGFWFCQ-UHFFFAOYSA-N
    • SMILES: ClC1N=C(N)C(Cl)=CN=1

Computed Properties

  • Exact Mass: 162.97000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.8
  • Topological Polar Surface Area: 51.8

Experimental Properties

  • Flash Point: 161.528℃
  • PSA: 51.80000
  • LogP: 1.94680

2,5-Dichloropyrimidin-4-amine Security Information

2,5-Dichloropyrimidin-4-amine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,5-Dichloropyrimidin-4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  rt
Reference
New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors
Barlaam, Bernard; Fennell, Mike; Germain, Herve; Green, Tim; Hennequin, Laurent; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5446-5449

2,5-Dichloropyrimidin-4-amine Raw materials

2,5-Dichloropyrimidin-4-amine Preparation Products

2,5-Dichloropyrimidin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:89180-51-8)2,5-Dichloropyrimidin-4-amine
Order Number:A861286
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:29
Price ($):329.0
Email:sales@amadischem.com

Additional information on 2,5-Dichloropyrimidin-4-amine

Introduction to 2,5-Dichloropyrimidin-4-amine (CAS No. 89180-51-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2,5-Dichloropyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 89180-51-8, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class of molecules, which are well-documented for their roles in various biological processes and as key scaffolds in drug design. The presence of both chlorine substituents at the 2- and 5-positions, coupled with an amine group at the 4-position, endows 2,5-Dichloropyrimidin-4-amine with unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.

The structural features of 2,5-Dichloropyrimidin-4-amine facilitate its incorporation into more complex molecular architectures, enabling the development of novel compounds with tailored biological functions. In recent years, there has been a surge in research focused on exploiting pyrimidine derivatives for therapeutic purposes, particularly in oncology, antiviral therapy, and immunomodulation. The chlorine atoms in 2,5-Dichloropyrimidin-4-amine serve as reactive sites for further functionalization via nucleophilic substitution reactions, allowing chemists to introduce diverse pharmacophores. This adaptability has made it a cornerstone in the synthesis of kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in cancer progression.

One of the most compelling aspects of 2,5-Dichloropyrimidin-4-amine is its role as a precursor in the development of small-molecule inhibitors that modulate enzyme activity. For instance, recent studies have highlighted its utility in generating inhibitors of Janus kinases (JAKs), a family of enzymes implicated in inflammatory diseases and hematological malignancies. The amine group at the 4-position provides a handle for covalent bond formation with target proteins, enhancing binding affinity and selectivity. Furthermore, the dichloropyrimidine core can be modified to optimize solubility and metabolic stability, crucial factors for drug candidate advancement.

Advances in computational chemistry have also played a pivotal role in leveraging 2,5-Dichloropyrimidin-4-amine for drug discovery. Molecular docking simulations and virtual screening have enabled researchers to rapidly identify derivatives with enhanced binding affinity to therapeutic targets. These computational approaches complement experimental efforts by predicting structural modifications that could improve pharmacokinetic profiles. For example, studies have demonstrated that subtle changes to the substitution pattern on the pyrimidine ring can significantly alter binding interactions with protein receptors.

The pharmaceutical industry has been particularly interested in 2,5-Dichloropyrimidin-4-amine due to its potential as a building block for antiviral agents. Pyrimidine derivatives are known to mimic natural nucleobases, making them effective against viruses that rely on nucleic acid replication. Emerging research suggests that modifications of 2,5-Dichloropyrimidin-4-amine can yield compounds with broad-spectrum antiviral activity against RNA viruses such as influenza and coronaviruses. The chlorine substituents enhance reactivity, allowing for the introduction of additional functional groups that improve viral inhibition while minimizing host cell toxicity.

In addition to its applications in drug development, 2,5-Dichloropyrimidin-4-amine has found utility in materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and luminescent materials. The amine group acts as a ligand anchor, facilitating metal binding while maintaining tunable steric and electronic environments. Such complexes exhibit promise in catalytic transformations relevant to industrial processes and as components in optoelectronic devices.

The synthesis of 2,5-Dichloropyrimidin-4-amine typically involves multi-step organic transformations starting from readily available precursors such as malononitrile or urea derivatives. Advances in synthetic methodologies have improved yields and reduced environmental impact through greener chemistry approaches. For instance, catalytic hydrogenation techniques have been employed to streamline certain steps while minimizing waste generation. These innovations align with global efforts to promote sustainable chemical manufacturing practices.

Evaluation of 2,5-Dichloropyrimidin-4-amine derivatives often involves rigorous biological testing to assess their efficacy and safety profiles. High-throughput screening (HTS) platforms have accelerated this process by enabling rapid testing against large libraries of compounds. Initial findings from preclinical studies indicate that certain analogs exhibit potent inhibitory effects on disease-relevant targets without significant off-target effects. However, further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications.

The future direction of research on 2,5-Dichloropyrimidin-4-amine is likely to focus on expanding its chemical space through innovative synthetic strategies and exploring new biological targets. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical candidates. As computational tools become more sophisticated and high-resolution structural data becomes more accessible via techniques like cryo-electron microscopy (cryo-EM), the design of next-generation pyrimidine-based therapeutics will be accelerated.

In conclusion,2,5-Dichloropyrimidin-4-amine (CAS No. 89180-51-8) represents a structurally versatile scaffold with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique reactivity profile enables the development of novel compounds for treating cancers、 infectious diseases、and inflammatory disorders。Ongoing advancements in synthetic methodologies、computational modeling、and biological evaluation promise to unlock new therapeutic opportunities derived from this compound。As research progresses,the full spectrum of applications for 2,5-dichloropyrimidin - 4 - amine is expected to expand,further solidifying its importance as a cornerstone molecule in modern drug discovery。

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Amadis Chemical Company Limited
(CAS:89180-51-8)2,5-Dichloropyrimidin-4-amine
A861286
Purity:99%
Quantity:100g
Price ($):329.0
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